molecular formula C6H5ClO4S2 B1586718 Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate CAS No. 59337-92-7

Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate

Cat. No. B1586718
CAS RN: 59337-92-7
M. Wt: 240.7 g/mol
InChI Key: PJVJBDAUWILEOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
COC(=O)c1sccc1S(=O)(=O)O
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH3:1][O:2][C:3](=[O:4])[c:5]1[s:6][cH:7][cH:8][c:9]1[S:10](=[O:11])(=[O:12])[OH:13].[S:14]([Cl:15])([Cl:16])=[O:17]>>[CH3:1][O:2][C:3](=[O:4])[c:5]1[s:6][cH:7][cH:8][c:9]1[S:10](=[O:11])(=[O:13])[Cl:16]

Inputs

Step One
Name
COC(=O)c1sccc1S(=O)(=O)O
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
COC(=O)c1sccc1S(=O)(=O)O
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
O=S(Cl)Cl

Outcomes

Product
Name
Type
product
Smiles
COC(=O)c1sccc1S(=O)(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.